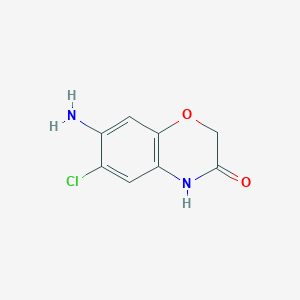

7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-amino-6-chloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHIJDUZDJCOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557001 | |

| Record name | 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40401-45-4 | |

| Record name | 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 40401-45-4)

Disclaimer: This document provides a comprehensive technical overview of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of published experimental data for this specific compound, this guide is a scientifically informed projection based on the known properties and reactivities of the 1,4-benzoxazin-3-one scaffold and its derivatives. The experimental protocols and potential biological activities described herein are proposed based on established methodologies for analogous compounds and require experimental validation.

Introduction

This compound is a heterocyclic organic compound belonging to the benzoxazinone class. The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and neuroprotective properties. The presence of an amino group at the 7-position and a chloro group at the 6-position is anticipated to modulate the physicochemical properties and biological activity of the parent molecule, making it a compound of interest for further investigation in drug discovery and development.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are computationally derived and serve as a guideline for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₈H₇ClN₂O₂ |

| Molecular Weight | 198.61 g/mol |

| CAS Number | 40401-45-4 |

| LogP | 1.2 |

| Topological Polar Surface Area (TPSA) | 71.5 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 0 |

Proposed Synthesis

A plausible synthetic route to this compound is proposed, starting from commercially available 2-amino-4-chlorophenol. This multi-step synthesis involves protection of the amino group, nitration, reduction, and subsequent cyclization.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)acetamide To a solution of 2-amino-4-chlorophenol in pyridine, acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to yield N-(5-chloro-2-hydroxyphenyl)acetamide.

Step 2: Synthesis of N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide N-(5-chloro-2-hydroxyphenyl)acetamide is dissolved in concentrated sulfuric acid at 0 °C. A mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 2 hours and then poured onto crushed ice. The precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of N-(4-amino-5-chloro-2-hydroxyphenyl)acetamide N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide is dissolved in ethanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to give the amino derivative.

Step 4: Synthesis of N-(4-acetamido-2-chloro-5-(2-chloroacetamido)phenyl) acetate To a solution of N-(4-amino-5-chloro-2-hydroxyphenyl)acetamide in acetone, chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is used in the next step without further purification.

Step 5: Synthesis of this compound The crude product from the previous step is dissolved in dimethylformamide (DMF), and potassium carbonate is added. The mixture is heated at 80 °C for 6 hours. After cooling, the reaction mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Hypothesized Biological Activity and Signaling Pathway

Based on the structural features and the known biological activities of related benzoxazinone derivatives, it is hypothesized that this compound may possess anti-inflammatory properties. A potential mechanism of action could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common strategy for the development of anti-inflammatory drugs.

Experimental Workflow for Biological Activity Assessment

To investigate the hypothesized anti-inflammatory activity, a detailed experimental workflow is proposed. This workflow focuses on assessing the effect of the target compound on the NF-κB signaling pathway in a cellular model of inflammation.

Detailed Experimental Protocol (Proposed)

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes.

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. The protein concentration of each fraction is determined using a BCA protein assay.

Western Blot Analysis: Equal amounts of protein from the cytoplasmic and nuclear extracts are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4 °C with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker). After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Data Analysis: The levels of phosphorylated proteins are normalized to their respective total protein levels. Nuclear protein levels are normalized to Lamin B1, and cytoplasmic protein levels are normalized to GAPDH. The results are expressed as a percentage of the LPS-stimulated control, and the dose-dependent inhibitory effect of the compound is determined.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the pharmacologically significant benzoxazinone family. This technical guide provides a foundational framework for its synthesis and potential biological evaluation. The proposed synthetic route offers a viable pathway for its preparation, while the hypothesized anti-inflammatory activity via inhibition of the NF-κB signaling pathway provides a clear direction for future biological studies. The detailed experimental protocols are designed to enable researchers to validate these hypotheses and unlock the therapeutic potential of this compound. Further investigation is warranted to fully characterize its chemical and biological properties.

An In-depth Technical Guide on the Physicochemical Properties of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document combines known information with predicted values and established methodologies for analogous compounds to offer a thorough profile for research and development purposes.

Chemical Identity and Structure

This compound is a substituted benzoxazinone, a class of compounds with a wide range of biological activities.[1][2] Its core structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with an amino and a chloro substituent on the benzene moiety.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Experimental values are provided where available; otherwise, computationally predicted data are presented as a reliable estimation.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₂ | [3] |

| Molecular Weight | 198.61 g/mol | [3] |

| CAS Number | 40401-45-4 | [3] |

| Predicted Melting Point | 230-250 °C | |

| Predicted Boiling Point | 435.9±45.0 °C | |

| Predicted Aqueous Solubility | 0.85 g/L | |

| Predicted logP | 1.3 | |

| Predicted pKa (most acidic) | 9.5 (amide N-H) | |

| Predicted pKa (most basic) | 2.1 (amino group) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and quality control of the compound. While experimental spectra for this specific molecule are not widely published, the following represents predicted data and typical spectral features for the benzoxazinone scaffold.

1H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.1 - 7.3 | s | Aromatic H |

| 6.8 - 7.0 | s | Aromatic H |

| 4.6 - 4.8 | s | -O-CH₂- |

| 4.0 - 4.5 (broad) | s | -NH₂ |

| 10.0 - 10.5 (broad) | s | -NH- (amide) |

Note: Predicted chemical shifts are in DMSO-d₆. Actual values may vary based on solvent and experimental conditions.

13C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| 165 - 170 | C=O (amide) |

| 140 - 145 | Aromatic C-N |

| 135 - 140 | Aromatic C-Cl |

| 120 - 130 | Aromatic C-H & C-C |

| 115 - 120 | Aromatic C-O |

| 65 - 70 | -O-CH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretch (amine and amide) |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1700 - 1650 | C=O stretch (amide) |

| 1620 - 1580 | N-H bend (amine) |

| 1500 - 1400 | Aromatic C=C stretch |

| 1250 - 1200 | C-O stretch (ether) |

| 800 - 750 | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 198 and an [M+2]⁺ peak with approximately one-third the intensity, characteristic of a monochlorinated compound. Common fragmentation patterns for benzoxazinones involve the cleavage of the heterocyclic ring.[4][5]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of this compound, based on established methods for similar benzoxazinone derivatives.[6][7]

Synthesis

A common route for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the cyclization of a substituted 2-aminophenol derivative.[8]

Caption: A plausible synthetic workflow for the target compound.

Protocol:

-

Acylation: 2-amino-4-chloro-5-nitrophenol is reacted with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C to room temperature.

-

Cyclization: The resulting N-(2-hydroxy-5-chloro-4-nitrophenyl)-2-chloroacetamide is treated with a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) and heated to induce intramolecular cyclization to form 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one.

-

Reduction: The nitro group of the cyclized product is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.

Purification

The crude product can be purified using standard laboratory techniques.

Caption: A general workflow for the purification of the target compound.

Protocol:

-

Extraction: The reaction mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

-

Column Chromatography: The crude residue obtained after solvent evaporation is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Recrystallization: For further purification, the product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively reported, the benzoxazinone scaffold is present in numerous compounds with a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[9][10][11] For instance, certain derivatives have been shown to act as inhibitors of various enzymes or to modulate specific signaling pathways involved in disease progression.[2]

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. A general workflow for screening its biological activity is proposed below.

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While direct experimental data is limited, the combination of known information, predictive modeling, and established methodologies for related compounds offers a valuable starting point for further investigation and application of this molecule in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. appchemical.com [appchemical.com]

- 4. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fateallchem.dk [fateallchem.dk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science.

Molecular Structure and Chemical Identity

This compound is a heterocyclic organic compound featuring a benzoxazine core. The structure is characterized by an amino group at the 7th position and a chloro group at the 6th position of the bicyclic ring system.

Molecular Formula: C₈H₇ClN₂O₂[1]

SMILES: C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)N[1]

InChIKey: RXHIJDUZDJCOAG-UHFFFAOYSA-N[1]

The core structure consists of a benzene ring fused to a 1,4-oxazine ring, which contains a ketone group at the 3-position. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups on the benzene ring suggests the potential for diverse chemical reactivity and biological interactions.

Molecular Visualization

Caption: 2D molecular structure of this compound.

Physicochemical Data

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its key identifiers and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₂ | [1] |

| Molecular Weight | 198.61 g/mol | [1] |

| CAS Number | 40401-45-4 | |

| SMILES | C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)N | [1] |

| InChIKey | RXHIJDUZDJCOAG-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 0.8 | [1] |

| Predicted CCS ([M+H]⁺) | 138.2 Ų | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic pathway could start from 2-amino-4-chloro-5-nitrophenol. This starting material would first be reacted with an acetylating agent to protect the amino group, followed by reaction with chloroacetyl chloride to introduce the side chain necessary for cyclization. Subsequent intramolecular cyclization would form the benzoxazinone ring. Finally, reduction of the nitro group would yield the target compound.

Caption: A proposed synthetic route for this compound.

General Experimental Protocol (Hypothetical)

-

Protection and Acylation: To a solution of 2-amino-4-chloro-5-nitrophenol in a suitable solvent (e.g., dichloromethane), an acetylating agent (e.g., acetic anhydride) is added, followed by a base (e.g., triethylamine). After stirring, chloroacetyl chloride is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate from the previous step is treated with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) and heated to induce intramolecular cyclization.

-

Reduction: The resulting 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Purification: The final product is purified by recrystallization or column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the broader class of 1,4-benzoxazin-3-one derivatives has been shown to exhibit a range of biological activities.

Derivatives of 1,4-benzoxazin-3-one have demonstrated potential as antifungal and antimicrobial agents.[2][3][4][5] For instance, certain derivatives have shown inhibitory activity against various fungal strains.[2][3] The mechanism of action for the antifungal properties of this class of compounds is not fully elucidated but may involve the inhibition of essential fungal enzymes.

Furthermore, some benzoxazinone derivatives have been investigated for their anticonvulsant properties. This suggests potential interactions with ion channels or neurotransmitter receptors in the central nervous system.

Given the structural features of this compound, it is plausible that this compound may also exhibit antimicrobial or other biological activities. Further research is required to determine its specific biological targets and mechanisms of action.

Hypothesized Mechanism of Action Workflow

The following diagram illustrates a generalized workflow for investigating the potential mechanism of action of a novel benzoxazinone derivative.

Caption: A logical workflow for elucidating the mechanism of action.

Conclusion

This compound is a substituted benzoxazinone with potential for further investigation in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, its structural similarity to other biologically active benzoxazinones suggests that it may possess interesting pharmacological properties. The proposed synthetic route provides a framework for its preparation, and the outlined workflow for mechanism of action studies can guide future research efforts to unlock its therapeutic potential. Further experimental validation is necessary to fully characterize this compound and its biological activities.

References

- 1. PubChemLite - 7-amino-6-chloro-3,4-dihydro-2h-1,4-benzoxazin-3-one (C8H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 4. Antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives: review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Biological Profile of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a proposed biological signaling pathway for the novel compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a predictive guide based on established synthetic routes, spectral data from closely related analogs, and documented biological activities of the benzoxazinone scaffold.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized starting from commercially available 2-amino-4-chlorophenol. The synthesis involves a three-step process: nitration, chloroacetylation, and subsequent reductive cyclization.

Experimental Protocol: Proposed Synthesis

-

Step 1: Nitration of 2-amino-4-chlorophenol. 2-amino-4-chlorophenol is dissolved in a suitable solvent like glacial acetic acid. A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise at a controlled temperature (e.g., 0-5°C) to selectively introduce a nitro group, yielding 2-amino-4-chloro-5-nitrophenol.

-

Step 2: Chloroacetylation. The resulting 2-amino-4-chloro-5-nitrophenol is then acylated using chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) and a suitable solvent like dichloromethane. This reaction forms N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

-

Step 3: Reductive Cyclization. The intermediate is dissolved in a solvent such as ethanol or dimethylformamide (DMF). A reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C) is used to simultaneously reduce the nitro group to an amine and facilitate an intramolecular nucleophilic substitution to form the oxazine ring. This final step yields this compound. The crude product is then purified via recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for the target compound based on the analysis of structurally similar molecules found in the literature.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | singlet | 1H | NH -4 | |

| ~6.9 | singlet | 1H | ArH -5 | |

| ~6.5 | singlet | 1H | ArH -8 | |

| ~4.6 | singlet | 2H | O-CH₂ -2 | |

| ~4.2 | broad singlet | 2H | NH₂ -7 |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| ~165 | C =O (C-3) | |

| ~140 | Ar-C -O (C-8a) | |

| ~135 | Ar-C -NH₂ (C-7) | |

| ~130 | Ar-C -N (C-4a) | |

| ~118 | Ar-C -Cl (C-6) | |

| ~115 | Ar-C H (C-5) | |

| ~110 | Ar-C H (C-8) | |

| ~67 | O-C H₂ (C-2) |

Table 2: Predicted Mass Spectrometry and IR Data

| Technique | Predicted Value | Interpretation |

| HRMS (ESI+) | m/z [M+H]⁺ ≈ 199.0274 | Calculated for C₈H₈ClN₂O₂⁺ |

| IR Spectroscopy | ν (cm⁻¹) ≈ 3400-3300 | N-H stretching (amine & amide) |

| ν (cm⁻¹) ≈ 1680 | C=O stretching (amide) | |

| ν (cm⁻¹) ≈ 1600, 1500 | C=C stretching (aromatic) | |

| ν (cm⁻¹) ≈ 1230 | C-O-C asymmetric stretching | |

| ν (cm⁻¹) ≈ 820 | C-Cl stretching |

Experimental Protocols: Spectral Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆, which is suitable for compounds with exchangeable protons (NH, NH₂). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[1][3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

Potential Biological Activity and Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] Recent studies have shown that certain derivatives exert their anti-inflammatory effects by modulating the Keap1-Nrf2 signaling pathway.[8] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.

It is proposed that this compound may act as an activator of the Nrf2-HO-1 pathway. Under inflammatory conditions (e.g., stimulation by lipopolysaccharide, LPS), the compound could potentially interact with Keap1, disrupting its ability to target Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 helps to resolve inflammation and reduce oxidative stress.

Proposed Signaling Pathway Diagram

Caption: Proposed activation of the Nrf2-HO-1 pathway by the title compound.

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fateallchem.dk [fateallchem.dk]

- 4. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

1H NMR and 13C NMR of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Comprehensive Spectroscopic Analysis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to a class of compounds with diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data for this compound, offering a valuable resource for researchers and scientists in the field.

Molecular Structure and NMR Assignments

The chemical structure of this compound is presented below. The numbering of the atoms is crucial for the unambiguous assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are summarized in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.14 | s | - | 1H |

| H-8 | 7.49 | s | - | 1H |

| CH₂ (Position 2) | 2.53 | s | - | 2H |

| NH (Position 4) | 6.30 | s | - | 1H |

| NH₂ (Position 7) | 5.79 | s (broad) | - | 2H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The anticipated chemical shifts for the carbon atoms of this compound are detailed in the following table.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 23.42 |

| C-3 | 168.05 |

| C-4a | 141.33 |

| C-5 | 127.03 |

| C-6 | 140.10 |

| C-7 | 114.40 |

| C-8 | 149.40 |

| C-8a | 153.07 |

Experimental Protocol

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent.

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse sequences were employed for the acquisition of both ¹H and ¹³C NMR spectra.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of this compound using NMR spectroscopy follows a logical workflow, as depicted in the diagram below.

Figure 2: Workflow for the structural elucidation of this compound via NMR.

This guide provides foundational NMR data and methodologies essential for the characterization of this compound. The presented information is intended to support researchers and professionals in their synthetic and analytical endeavors.

The Biological Landscape of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one belongs to the broader class of benzoxazinones, a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While specific, in-depth research on the biological activity of this precise molecule is not extensively documented in publicly available literature, the known pharmacological profiles of structurally related benzoxazine and benzoxazinone derivatives provide a strong foundation for predicting its potential therapeutic applications. This technical guide synthesizes the existing knowledge on related compounds to infer the likely biological activities, potential mechanisms of action, and promising avenues for future research into this compound.

Introduction to the Benzoxazinone Scaffold

Benzoxazinone derivatives are a class of heterocyclic compounds recognized for their wide array of biological activities.[1] The core structure, consisting of a benzene ring fused to an oxazine ring, serves as a privileged scaffold in drug discovery. Modifications to this core, such as the introduction of chloro and amino groups at specific positions, as seen in this compound, can significantly modulate the compound's physicochemical properties and biological targets.

Derivatives of 1,4-benzoxazin-3(4H)-one have been investigated for various therapeutic applications, including their potential as antifungal, anticonvulsant, anti-HIV, and antimicrobial agents.[2][3][4][5] The specific substitutions on the benzoxazine ring play a crucial role in determining the potency and selectivity of these compounds.

Postulated Biological Activities of this compound

Based on the activities of analogous compounds, this compound is hypothesized to exhibit a range of biological effects.

Antifungal Activity

Derivatives of 6-chloro-1,4-benzoxazin-3-one have demonstrated notable antifungal properties.[3] The presence of the 6-chloro substituent appears to be a key contributor to this activity. It is plausible that this compound could also possess antifungal efficacy. The proposed mechanism may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity, common pathways targeted by antifungal agents.

Table 1: Antifungal Activity of Related 6-Chloro-1,4-benzoxazin-3-one Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| 5o | G. zeae | 23.17 | [3] |

| 5p | C. wilt | 26.76 | [3] |

| 5q | P. sasakii | 26.66 | [3] |

| 5s | P. infestans | 15.37 | [3] |

Note: The compounds listed are derivatives of 6-chloro-1,4-benzoxazin-3-one with an acylhydrazone moiety.

Anticonvulsant Activity

A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant activities.[4][6] The 7-amino group is a critical pharmacophore in these compounds. The presence of a 7-amino group in the target molecule suggests a potential for central nervous system activity, including anticonvulsant effects. The mechanism could involve modulation of ion channels, such as sodium or calcium channels, or enhancement of GABAergic neurotransmission.

Table 2: Anticonvulsant Activity of a Related 7-Amino Benzoxazinone Derivative

| Compound | Test | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) | Maximal Electroshock (MES) | 31.7 | 7.2 | [4] |

Anti-HIV Activity

Novel benzoxazin-3-one derivatives have been designed and investigated as anti-HIV-1 agents, specifically targeting the integrase enzyme.[5] This suggests that the benzoxazinone scaffold can be adapted to inhibit key viral enzymes. While the specific substitutions on this compound have not been tested in this context, the core structure holds promise for the development of novel antiretroviral agents.

Experimental Protocols for Future Investigation

To validate the hypothesized biological activities of this compound, a series of well-defined experimental protocols should be employed.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungal strains.

Methodology:

-

Fungal Strains: A selection of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) should be used.

-

Culture Preparation: Fungal isolates are cultured on appropriate agar plates and incubated to achieve logarithmic growth.

-

Broth Microdilution Assay:

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Each well is inoculated with a standardized fungal suspension.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

-

-

Controls: Positive (a known antifungal agent) and negative (vehicle) controls should be included.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

Objective: To evaluate the in vivo anticonvulsant efficacy of the compound in a rodent model.

Methodology:

-

Animals: Male Swiss mice (20-25 g) are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizures: After a predetermined time (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

-

Neurotoxicity Assessment: The rotarod test is concurrently performed to assess any motor impairment caused by the compound, and the median toxic dose (TD50) is determined. The protective index (PI = TD50/ED50) is then calculated.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms and experimental processes is crucial for a comprehensive understanding.

References

- 1. jocpr.com [jocpr.com]

- 2. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Benzoxazin-3-one Derivatives: Design, Synthesis, Molecular Modeling, Anti-HIV-1 and Integrase Inhibitory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one and Its Analogs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. While direct therapeutic target data for 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one is not extensively available in public literature, analysis of its structural analogs and the broader benzoxazinone class provides significant insights into its potential pharmacological activities. This technical guide consolidates the known biological targets and activities of structurally related benzoxazinone derivatives to infer the potential therapeutic avenues for this compound. The diverse pharmacological profile of this class of compounds includes antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3]

Potential Therapeutic Areas and Molecular Targets

Based on the activities of analogous compounds, this compound is predicted to have potential applications in several key therapeutic areas. The chloro and amino substitutions on the benzoxazinone core are known to modulate the biological activity of these compounds.

1. Oncology:

Several derivatives of 4-phenyl-2H-benzo[b][1][4]oxazin-3(4H)-one have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5] These two kinases are crucial components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.

-

Potential Target: PI3K/mTOR dual inhibition.

-

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR signaling pathway can lead to the induction of apoptosis and suppression of tumor growth.

2. Infectious Diseases:

The benzoxazinone scaffold is a recurring motif in compounds with significant antimicrobial and antimycobacterial properties.

-

Antibacterial and Antifungal Activity: Various 1,4-benzoxazin-3-one derivatives have demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[1] The introduction of a chlorine atom on the aromatic ring has been noted to enhance this activity.[1]

-

Antimycobacterial Activity: A notable target for benzoxazinone-based compounds is the MenB enzyme (1,4-dihydroxy-2-naphthoyl-CoA synthase) in Mycobacterium tuberculosis.[6] This enzyme is essential for the biosynthesis of menaquinone (Vitamin K2), a vital component of the mycobacterial electron transport chain.[6]

3. Neurological Disorders:

-

Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties. The lead compound in this series, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, showed a potent effect in the maximal electroshock (MES) test, a standard preclinical model for epilepsy.[7]

Quantitative Data on Analogous Compounds

The following table summarizes the quantitative biological data for representative 1,4-benzoxazin-3(4H)-one derivatives, offering a predictive framework for the potential potency of this compound.

| Compound ID | Target/Assay | Activity (IC50/EC50/ED50) | Reference |

| 8d-1 | PI3Kα | 0.63 nM (IC50) | [5] |

| Compound Series | Mycobacterium tuberculosis | 2-8 µg/mL (MIC) | [6] |

| 4b | Maximal Electroshock (MES) test | 31.7 mg/kg (ED50) | [7] |

| 5o | Gibberella zeae | 23.17 µg/mL (EC50) | [8] |

| 5s | Phytophthora infestans | 15.37 µg/mL (EC50) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of 1,4-benzoxazin-3(4H)-one derivatives.

PI3K/mTOR Inhibition Assay:

-

Principle: The inhibitory activity of the compounds on PI3K and mTOR kinases is typically measured using a luminescence-based kinase assay. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

-

General Protocol:

-

Kinase, substrate, and ATP are added to the wells of a microplate.

-

The test compound (e.g., a 4-phenyl-2H-benzo[b][1][4]oxazin-3(4H)-one derivative) is added at various concentrations.

-

The reaction is incubated at room temperature to allow for the kinase-catalyzed phosphorylation of the substrate.

-

A kinase detection reagent is added, which stops the kinase reaction and measures the remaining ATP.

-

The luminescence is read using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay:

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

General Protocol (Microplate Alamar Blue Assay):

-

Mycobacterium tuberculosis is cultured in an appropriate broth medium.

-

The test compounds are serially diluted in a 96-well microplate.

-

A standardized inoculum of the mycobacteria is added to each well.

-

The plates are incubated for a defined period.

-

A resazurin-based indicator solution (e.g., Alamar Blue) is added to each well.

-

After further incubation, a color change from blue to pink indicates bacterial growth.

-

The MIC is determined as the lowest compound concentration in the well that remained blue.

-

Maximal Electroshock (MES) Test for Anticonvulsant Activity:

-

Principle: The MES test is a preclinical model used to identify compounds that can prevent the spread of seizures.

-

General Protocol:

-

The test compound is administered to a group of mice, typically via intraperitoneal injection or oral gavage.

-

After a specific period to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

The stimulus induces a maximal seizure, characterized by a tonic hindlimb extension.

-

The compound's ability to prevent the tonic hindlimb extension is recorded.

-

The ED50 (the dose required to protect 50% of the animals) is calculated.

-

Visualizing Potential Mechanisms and Workflows

Signaling Pathway

Caption: Potential inhibition of the PI3K/mTOR signaling pathway by benzoxazinone derivatives.

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

While direct experimental data on this compound remains limited, the extensive research on the broader benzoxazinone class strongly suggests its potential as a versatile scaffold for drug discovery. The key inferred therapeutic targets include the PI3K/mTOR pathway in cancer, the MenB enzyme in Mycobacterium tuberculosis, and neuronal targets implicated in epilepsy. The presence of the chloro and amino functional groups offers opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the direct biological evaluation of this compound against these and other potential targets to fully elucidate its therapeutic promise.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the History and Discovery of Benzoxazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinone compounds, a fascinating class of heterocyclic molecules, have carved a significant niche in the landscape of natural products chemistry and medicinal chemistry. From their initial discovery as key defensive players in the plant kingdom to their current status as privileged scaffolds in drug discovery, the journey of benzoxazinones is a compelling narrative of scientific exploration and innovation. This technical guide provides a comprehensive overview of the history, discovery, and development of benzoxazinone compounds, with a focus on their chemical synthesis, biological activities, and mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective: The Unveiling of the Benzoxazinone Core

The story of benzoxazinone discovery begins not with a single "eureka" moment, but through a series of incremental findings spanning several decades.

The Dawn of a New Scaffold: Early Synthetic Efforts

The first documented synthesis of a benzoxazinone derivative predates its discovery in nature. In 1902, Heller and Fiesselmann reported the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones by reacting anthranilic acid with aroyl chlorides in the presence of pyridine. This seminal work laid the foundational chemistry for a class of compounds that would later reveal a wealth of biological activities.

Nature's Arsenal: The Discovery of DIBOA and DIMBOA

The significance of benzoxazinones in the natural world came to light in the mid-20th century through the pioneering work of Virtanen and Hietala. In the late 1950s and early 1960s, their investigations into the chemical constituents of rye (Secale cereale) led to the isolation and characterization of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[1][2] Shortly after, in 1962, the methylated analog, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), was identified in maize (Zea mays) and was found to be a potent resistance factor against the European corn borer.[3] These discoveries were pivotal, establishing benzoxazinones as important allelochemicals and phytoanticipins, compounds that are present in plants in their inactive form and are converted to a toxic form upon pathogen or herbivore attack.

Quantitative Biological Activity of Benzoxazinone Compounds

The benzoxazinone scaffold has proven to be a versatile template for the development of potent inhibitors of various enzymes and modulators of cellular pathways. The following tables summarize key quantitative data on the biological activities of selected benzoxazinone derivatives.

Table 1: Anticancer Activity of Benzoxazinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivative (8d-1) | HeLa | 0.13 | [6] |

| 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivative (8d-1) | A549 | 0.21 | [6] |

| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole (c18) | Huh-7 | 19.05 | |

| Benzoxazine-purine hybrid (12) | MCF-7 | 3.39 | |

| Benzoxazine-purine hybrid (12) | HCT-116 | 5.20 |

Table 2: Enzyme Inhibitory Activity of Benzoxazinone Derivatives

| Compound | Target Enzyme | IC50 / Ki | Reference |

| Benzoxazinone derivative (PD05) | Human Neutrophil Elastase | IC50: 21.7 nM | |

| 2-Aryl-4H-1,3-benzoxazin-4-one derivative (unspecified) | α-chymotrypsin | IC50: 6.5 - 341.1 µM | [7] |

| 2-Aryl-4H-1,3-benzoxazin-4-one derivative (unspecified) | α-chymotrypsin | Ki: 4.7 - 341.2 µM | [7] |

| 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivative (8d-1) | PI3Kα | IC50: 0.63 nM | [6] |

| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3) | EGFR | IC50: 37.24 nM | |

| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3) | HER2 | IC50: 45.83 nM |

Table 3: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| 5L | Gibberella zeae | 20.06 | |

| 5o | Gibberella zeae | 23.17 | |

| 5q | Pellicularia sasakii | 26.66 | |

| 5r | Phytophthora infestans | 15.37 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

This protocol is adapted from the foundational work of Heller and Fiesselmann and subsequent modifications.

Materials:

-

Anthranilic acid

-

Substituted aroyl chloride

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

Dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the substituted aroyl chloride (2 equivalents) dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-aryl-4H-3,1-benzoxazin-4-one.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Large-Scale Isolation of DIMBOA from Maize Seedlings

This protocol is based on established methods for the extraction of DIMBOA from plant material.[8]

Materials:

-

Maize seedlings (7-10 days old)

-

Ethyl acetate

-

Water (acidified to pH 3 with HCl)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Harvest the aerial parts of the maize seedlings and immediately freeze them in liquid nitrogen to prevent enzymatic degradation.

-

Homogenize the frozen plant material in acidified water.

-

Extract the aqueous homogenate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate under reduced pressure to obtain a crude extract.

-

Purify the crude extract by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing DIMBOA (monitored by TLC) and concentrate to yield pure DIMBOA.

-

Confirm the identity and purity of DIMBOA by NMR, mass spectrometry, and comparison with a known standard.

γH2AX Immunofluorescence Assay for DNA Damage

This protocol outlines a general procedure for detecting DNA double-strand breaks induced by benzoxazinone compounds.[4][9]

Materials:

-

Cells in culture (e.g., cancer cell line)

-

Benzoxazinone compound of interest

-

Paraformaldehyde (4%) in PBS

-

Triton X-100 (0.25%) in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the benzoxazinone compound at various concentrations for the desired time. Include appropriate positive (e.g., etoposide) and negative (vehicle) controls.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-γH2AX antibody overnight at 4 °C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope and appropriate image analysis software.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The biological effects of benzoxazinone compounds are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, rendered using the DOT language, illustrate some of these key mechanisms and experimental workflows.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Certain benzoxazinone derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a benzoxazinone derivative.

High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors

The discovery of novel benzoxazinone-based enzyme inhibitors often relies on high-throughput screening of large compound libraries.

Caption: A generalized workflow for high-throughput screening of benzoxazinone inhibitors.

Logical Relationship: A Drug Discovery and Development Pipeline

The journey from a hit compound to a potential drug candidate is a multi-step process involving various stages of research and development.

Caption: A simplified representation of the drug discovery and development process.

Conclusion and Future Directions

The field of benzoxazinone research has evolved significantly from its roots in natural product chemistry to become a vibrant area of modern drug discovery. The inherent biological activity of the benzoxazinone scaffold, coupled with its synthetic tractability, has made it a privileged starting point for the development of novel therapeutic agents targeting a wide range of diseases.

Future research in this area is likely to focus on several key aspects. The exploration of novel biological targets for benzoxazinone derivatives will continue to be a major driver of innovation. The application of cutting-edge synthetic methodologies, including combinatorial chemistry and diversity-oriented synthesis, will enable the creation of vast and structurally diverse benzoxazinone libraries for high-throughput screening. Furthermore, a deeper understanding of the structure-activity relationships and mechanisms of action of these compounds will facilitate the rational design of more potent and selective drug candidates. The continued investigation of this remarkable class of compounds holds great promise for the future of medicine.

References

- 1. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Graphviz [graphviz.org]

- 3. 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, an Inhibitor from Zea mays with Differential Activity against Soft Rotting Erwinia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility profile of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific compound, this document combines predicted physicochemical properties with established methodologies for solubility determination and contextual biological activities of the broader 1,4-benzoxazin-3-one class of molecules.

Physicochemical Properties and Predicted Solubility

| Property | Predicted Value | Citation |

| Molecular Formula | C₈H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 198.61 g/mol | [1] |

| XlogP | 0.8 | [3] |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 3 | N/A |

The predicted XlogP value of 0.8 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[3] This indicates it may exhibit moderate solubility in both aqueous and organic solvents.

Based on these predicted properties, a qualitative solubility profile can be inferred:

| Solvent Class | Predicted Solubility |

| Polar Protic Solvents (e.g., Water, Ethanol) | Sparingly Soluble to Soluble |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Slightly Soluble to Insoluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain definitive quantitative solubility data, the shake-flask method is a widely accepted and reliable technique. The following provides a detailed methodology for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

-

References

An In-depth Technical Guide to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates information on its commercial availability, and its emerging role as a key chemical intermediate in the synthesis of bioactive molecules.

Commercial Availability

This compound (CAS No. 40401-45-4) is available from several commercial suppliers. The compound, with the molecular formula C₈H₇ClN₂O₂, is typically offered as a reagent for research and development purposes. While pricing and stock availability are subject to change, researchers can source this chemical from the suppliers listed below.

| Supplier | Purity | Notes |

| Weifang Yangxu Group Co., Ltd | 99% | Offers the product for pharmaceutical and reagent applications.[1] |

| Appchem | Data available upon request | Provides detailed specifications and allows for quote requests.[2] |

| Santa Cruz Biotechnology, Inc. | Data available upon request | A product for proteomics research.[3] |

| Tetrahedron Scientific Inc. | Data available upon request | Catalog number TS18736. |

Role as a Chemical Intermediate

Current scientific literature primarily highlights the utility of this compound as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzoxazinone core is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities.

The broader class of 1,4-benzoxazin-3-one derivatives has been explored for various therapeutic areas, including the development of antifungal and anticonvulsant agents. For instance, derivatives of the 1,4-benzoxazin-3-one skeleton have shown promising antifungal activity against various phytopathogenic fungi.[4] This suggests that this compound could serve as a valuable starting material for the synthesis of novel antifungal compounds.

While specific signaling pathways and detailed experimental protocols for the direct biological action of this compound are not extensively documented in publicly available research, its structural analogs are subjects of ongoing investigation. The synthesis of various benzoxazinone derivatives often involves multi-step reactions where the core structure is modified to enhance biological activity and target specificity.

Illustrative Synthetic Pathway

The synthesis of derivatives from the benzoxazinone core is a key aspect of its application. Below is a generalized workflow illustrating the potential use of a substituted benzoxazinone as a starting material for creating a library of bioactive compounds.

Caption: Generalized workflow for drug discovery using a benzoxazinone core.

Experimental Protocols of Related Compounds

For example, a general method for the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in anhydrous DMF, followed by heating under reflux.[5] Another approach describes the mechanochemical synthesis of substituted 4H-3,1-benzoxazin-4-ones, which offers a more environmentally friendly and efficient alternative to traditional methods.[6]

Future Directions

The availability of this compound as a chemical intermediate opens avenues for the exploration of novel therapeutics. Future research efforts could focus on:

-

Synthesis of Novel Derivatives: Utilizing the amino and chloro substituents as handles for diverse chemical modifications to generate libraries of new compounds.

-

Biological Screening: Evaluating these new derivatives for a wide range of biological activities, including but not limited to antifungal, antibacterial, anticancer, and neurological activities.

-

Mechanism of Action Studies: For any identified lead compounds, elucidating their mechanism of action and identifying their molecular targets and associated signaling pathways.

The logical progression from a readily available chemical intermediate to a potential drug candidate is depicted in the following diagram.

Caption: The drug development pipeline starting from a chemical intermediate.

References

- 1. This compound, CasNo.40401-45-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. appchemical.com [appchemical.com]

- 3. scbt.com [scbt.com]

- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]

- 7. CN113912561B - Synthetic method of 6-amino-7-fluoro-2H-1, 4-benzoxazine-3 (4H) -ketone - Google Patents [patents.google.com]

In-depth Technical Guide on the Preliminary In-vitro Studies of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Researchers, scientists, and drug development professionals must note that there are no publicly available in-vitro studies, experimental protocols, or quantitative data specifically for the compound 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Extensive searches of scientific literature and chemical databases have not yielded any specific information on the biological activity or testing of this particular molecule.

Therefore, the following guide provides a contextual overview based on the known biological activities of the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives. This information is intended to offer insights into the potential areas of investigation for novel compounds like this compound, but it should not be interpreted as data pertaining to this specific molecule.

General Biological Activities of Benzoxazinone Derivatives

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core structure have been investigated for a variety of biological activities. These studies provide a foundation for understanding the potential therapeutic applications of this class of compounds.

Antifungal Activity: Several studies have explored the antifungal properties of benzoxazinone derivatives. For instance, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and evaluated for their in-vitro antifungal activities against various plant pathogenic fungi, with some compounds showing moderate to good activity.[1] Another study reported on the synthesis of triazole-functionalized 2H-Benzo[b][2][3]oxazin-3(4H)-ones as potential antimicrobial agents.

Anticancer Activity: The benzoxazinone scaffold has been identified as a promising pharmacophore for the development of anticancer agents. Research has shown that some derivatives exhibit cytotoxic activity against various cancer cell lines.[4][5] For example, certain 1,3-benzoxazin-4-one derivatives have demonstrated inhibitory effects against cancer cell lines such as H7402, HeLa, SGC7901, SK-RC-42, and A549.[4] The proposed mechanism for some of these compounds involves the downregulation of the c-Myc gene.[4]

Enzyme Inhibition: Benzoxazinone derivatives have been studied as inhibitors of various enzymes. One study reported a series of benzoxazinones as α-chymotrypsin inhibitors, with some compounds showing good inhibitory potential.[2] Kinetic studies revealed different types of inhibition, suggesting that these compounds could serve as a basis for developing therapeutic agents against abnormalities mediated by chymotrypsin or other serine proteases.[2]

Neuroprotective and Anti-inflammatory Activities: The neuroprotective potential of benzoxazinone derivatives has also been explored. A series of 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their ability to inhibit oxidative stress-mediated neuronal degeneration, with some compounds showing potent neuroprotective activity without significant cytotoxicity.[6] Additionally, 2H-1,4-benzoxazin-3(4H)-one derivatives have been investigated for their anti-inflammatory activity in LPS-induced BV-2 cells.[7]

Other Biological Activities: The versatility of the benzoxazinone core has led to investigations into a wide range of other biological activities, including:

-

Anticonvulsant activity[8]

-

Antimycobacterial activity against Mycobacterium tuberculosis[9]

-

Herbicidal properties[10]

Potential Experimental Workflows for this compound

Based on the activities of related compounds, a hypothetical preliminary in-vitro investigation of this compound could follow the workflow outlined below.

Caption: Hypothetical workflow for in-vitro evaluation.

This generalized workflow would begin with the synthesis and characterization of the compound, followed by initial safety and broad activity screenings. Promising results would then lead to more focused assays to determine potency and efficacy in specific therapeutic areas. Finally, mechanism of action studies would be conducted to elucidate the molecular targets and pathways involved.

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals